N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide typically involves the condensation of an acetamide derivative with a thiazole precursor. One common synthetic route includes the reaction of 4-(4-chlorophenyl)-1,3-thiazole-2-amine with 2,2,2-trifluoroacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents for these reactions include halogens and nitrating agents.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H10ClF3N2OS |
---|---|
Molecular Weight |
334.74 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H10ClF3N2OS/c14-9-3-1-8(2-4-9)10-7-21-11(19-10)5-6-18-12(20)13(15,16)17/h1-4,7H,5-6H2,(H,18,20) |
InChI Key |
GCMVFOVGEAZTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCNC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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